molecular formula C19H18FN3O3 B2730457 4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865285-41-2

4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2730457
CAS No.: 865285-41-2
M. Wt: 355.369
InChI Key: NKZPCLATGHOUHE-UHFFFAOYSA-N
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Description

4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule belonging to the class of 1,3,4-oxadiazole derivatives. This heterocyclic scaffold is recognized in medicinal chemistry as a privileged structure due to its broad spectrum of potential biological activities . Compounds featuring the 1,3,4-oxadiazole core, particularly those substituted with fluorophenyl groups, have been the subject of extensive research for developing new therapeutic agents . Although the specific research profile of 4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is still being characterized, analogous N-(1,3,4-oxadiazol-2-yl)benzamide compounds have demonstrated potent antibacterial activity against a range of clinically significant Gram-positive and Gram-negative pathogens . Some related halogenated benzamides have been reported to exhibit complex, multi-targeting mechanisms of action, which may include the disruption of bacterial membrane potential and interference with essential biosynthetic pathways . The presence of the 4-fluorophenyl moiety on the oxadiazole ring and the benzamide core are common features associated with these investigated activities. Researchers value this compound as a key intermediate or target molecule for exploring new chemical entities in areas such as antimicrobial discovery , antitumor research , and other bioactivity studies. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3/c1-2-3-12-25-16-10-6-13(7-11-16)17(24)21-19-23-22-18(26-19)14-4-8-15(20)9-5-14/h4-11H,2-3,12H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZPCLATGHOUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the reaction of 4-fluorobenzohydrazide with butyl 4-aminobenzoate under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the oxadiazole ring. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Key Reaction Steps

  • Formation of the benzamide core :

    • 4-butoxybenzoyl chloride reacts with an amine (derived from the oxadiazole ring) in the presence of a base like N,N-diisopropylethylamine (DIPEA). This forms the benzamide linkage under mild conditions (ambient temperature, 45 minutes) .

    • Example:

      4-butoxybenzoyl chloride+Oxadiazole-linked amineDIPEABenzamide\text{4-butoxybenzoyl chloride} + \text{Oxadiazole-linked amine} \xrightarrow{\text{DIPEA}} \text{Benzamide}
  • Oxadiazole ring synthesis :

    • Likely involves cyclization of a substituted hydrazine derivative with a carbonyl compound (e.g., aldehydes or ketones). The fluorophenyl group is introduced via nucleophilic aromatic substitution or direct substitution during synthesis .

Common Chemical Reactions

The compound undergoes reactions typical for amides and heterocyclic rings:

Reaction Type Mechanism Conditions
Hydrolysis Amide cleavage to carboxylic acid and amineAcidic/basic conditions (e.g., HCl or NaOH, heat)
Amide bond formation Benzoyl chloride + amine → benzamideDIPEA, room temperature, HPLC purification
Substitution Fluorine displacement (if present) or modification of oxadiazole ringNucleophilic aromatic substitution (e.g., using amines or alcohols)
Cyclization Formation of oxadiazole ring from hydrazine and carbonyl precursorsAcidic/basic catalysts (e.g., HCl, microwave irradiation)

Structural Stability and Reactivity

  • Amide group : Stable under neutral conditions but hydrolyzes under acidic/basic environments.

  • Oxadiazole ring : Resistant to hydrolysis due to aromaticity but may undergo electrophilic substitution if activating groups are present.

  • Butoxy group : Potential for oxidation (e.g., to ketone) or elimination (e.g., to alkene).

Analytical Characterization

Key techniques used to confirm the compound’s identity and purity:

  • NMR spectroscopy : Confirms aromatic protons, amide NH, and oxadiazole ring signals .

  • Mass spectrometry : Validates molecular weight (e.g., LC-MS showing m/z 306.2 for related analogues) .

  • HPLC : Ensures high purity during synthesis .

Comparative Reactivity with Analogues

Compound Feature Impact on Reactivity
4-fluorophenyl substituent Enhances lipophilicity and electronic effects, influencing substitution reactions .
Butoxy group Acts as a leaving group or undergoes oxidation/elimination.
Oxadiazole ring Electrophilic sites (e.g., nitrogen atoms) may participate in nucleophilic attacks.

Research Findings

  • Synthesis optimization : Industrial methods use continuous flow reactors and chromatography for high yields.

  • Biological activity : Related oxadiazole-benzamides show antibacterial and neuropharmacological properties .

  • Mechanistic insights : The oxadiazole ring’s electron-withdrawing groups (e.g., fluorophenyl) modulate reactivity in substitution reactions .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring the oxadiazole scaffold. For instance, derivatives of 1,3,4-oxadiazoles have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis and inhibit cell proliferation in glioblastoma models . The presence of the fluorophenyl group in 4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide may enhance its binding affinity to cancer-specific targets.

Neuroprotective Effects

Research indicates that oxadiazole derivatives can exhibit neuroprotective properties. The compound's ability to inhibit monoamine oxidase (MAO) enzymes suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease . The modulation of neurotransmitter levels through MAO inhibition could provide therapeutic benefits for patients suffering from depression associated with these conditions.

Antimicrobial Properties

The oxadiazole ring is also known for its antimicrobial activity. Compounds containing this structure have been evaluated for their efficacy against various bacterial and fungal strains. The incorporation of the butoxy and fluorophenyl groups may enhance the lipophilicity and membrane permeability of the compound, potentially improving its antimicrobial effectiveness.

Case Study 1: Anticancer Evaluation

In a study evaluating various oxadiazole derivatives for anticancer properties, 4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide was tested against several cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). Results indicated that this compound exhibited a dose-dependent reduction in cell viability compared to controls .

Case Study 2: Neuroprotective Activity

A recent investigation into the neuroprotective effects of oxadiazole derivatives highlighted that 4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide significantly inhibited MAO-B activity in vitro. This inhibition correlated with increased levels of dopamine in cultured neuronal cells, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The pharmacological profile of 1,3,4-oxadiazole derivatives is highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Group Comparison
Compound Name (Reference) Oxadiazole Substituent Benzamide Substituent Key Functional Features
Target Compound 4-fluorophenyl 4-butoxy High lipophilicity; potential for halogen bonding
LMM5 4-methoxyphenylmethyl Benzyl(methyl)sulfamoyl Polar sulfamoyl group; antifungal activity
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide (Compound 36) 4-fluorophenyl 4-methoxy Moderate lipophilicity; Ca²⁺/calmodulin inhibition
3-butoxy-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (8-F2518-0218) 2,4-dimethylphenyl 3-butoxy Bulky aromatic substituent; kinase inhibition
N-(((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)benzamide (Compound 3) 2-bromophenyl Benzamide + aminomethyl linker GSK-3β inhibition; compliant with Lipinski’s rules
Key Observations:
  • Lipophilicity : The butoxy group in the target compound increases logP (estimated ~3.5) compared to methoxy (logP ~2.8 in Compound 36) but remains within drug-like limits. Sulfamoyl groups (LMM5) introduce polarity, reducing logP .
  • Substituent Effects : Electron-withdrawing groups (e.g., fluoro, bromo) enhance halogen bonding, while electron-donating groups (e.g., methoxy, butoxy) improve solubility or membrane penetration .
  • Biological Targets : The 4-fluorophenyl group in the target compound is shared with antifungal agents (LMM5, LMM11) and enzyme inhibitors (Compound 36), suggesting versatility in target binding .

Pharmacological Activity Comparison

Key Observations:
  • Antifungal Activity : LMM5 and LMM11 demonstrate direct antifungal effects via thioredoxin reductase inhibition. The target compound’s 4-fluorophenyl group may similarly engage with fungal enzymes, but experimental validation is needed .
  • Enzyme Inhibition : Compound 36’s methoxy group achieves potent Ca²⁺/calmodulin inhibition (IC₅₀ = 0.10 μM), suggesting that alkoxy substituents can fine-tune activity .
  • Kinase and GSK-3β Targets : Bulky substituents (e.g., 2,4-dimethylphenyl in 8-F2518-0218) or linker moieties (Compound 3) enable selective binding to kinases or neurodegenerative targets .

Biological Activity

4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound belonging to the oxadiazole class, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is C18_{18}H18_{18}N4_4O3_3. Its structure features an oxadiazole ring that contributes to its unique chemical properties. The presence of the butoxy group and the fluorophenyl moiety enhances its biological activity by improving solubility and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it modulates receptor signaling pathways, affecting various cellular functions. The interaction of the oxadiazole ring with biological targets is believed to be crucial for its bioactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide against various pathogens. It has demonstrated significant activity against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

Pathogen Minimum Inhibitory Concentration (MIC) Comparison with Standard Drugs
MRSA0.25 - 1 µg/mLMore potent than vancomycin
VRE0.5 - 2 µg/mLComparable to linezolid

In a comparative study, this compound exhibited superior antibacterial activity compared to established antibiotics like ciprofloxacin and linezolid, particularly against resistant strains .

Anticancer Potential

The anticancer potential of oxadiazole derivatives has been extensively researched. The compound's ability to inhibit cancer cell proliferation has been linked to its interaction with specific molecular targets involved in tumor growth and metastasis. Preliminary structure-activity relationship (SAR) studies suggest that modifications in the oxadiazole ring can enhance its anticancer efficacy .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on a series of oxadiazole derivatives including 4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide found it to be one of the most potent compounds against gram-positive bacteria. The study utilized a range of clinical isolates and demonstrated that this compound could effectively target bacterial division proteins like FtsZ .
  • Anticancer Activity Assessment : Research focusing on the anticancer properties revealed that compounds containing the oxadiazole moiety showed promising results in inhibiting cell lines associated with breast and lung cancer. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via condensation of 4-butoxybenzoyl chloride with 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine. Key steps include refluxing in ethanol with glacial acetic acid as a catalyst (4–6 hours), followed by solvent evaporation and recrystallization. Optimization involves adjusting molar ratios (e.g., 1:1.2 for amine:acyl chloride), temperature (70–80°C), and solvent polarity to improve yield. Purity is validated via TLC and HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm).
  • IR : Stretching vibrations for amide C=O (~1650 cm1^{-1}) and oxadiazole ring (~1550 cm1^{-1}).
  • X-ray crystallography : Orthorhombic crystal system (space group P21_121_121_1) with unit cell parameters a=6.02a = 6.02 Å, b=15.31b = 15.31 Å, c=18.15c = 18.15 Å, providing bond-length validation (e.g., C–N = 1.32 Å in oxadiazole) .

Q. How can researchers assess the compound’s stability under different storage and experimental conditions?

  • Methodology : Conduct accelerated stability studies:

  • Thermal stability : Heat at 40°C, 60°C, and 80°C for 4 weeks; monitor degradation via HPLC (e.g., C18 column, acetonitrile/water mobile phase).
  • Photostability : Expose to UV light (320–400 nm) and analyze spectral changes.
  • Hygroscopicity : Store at 25°C/60% RH; measure mass changes. Non-combustible solid classification suggests low flammability risks .

Advanced Research Questions

Q. What computational strategies are effective for predicting binding affinities and electronic properties?

  • Methodology :

  • DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level; analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict reactivity.
  • Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., COX-2). Key residues (e.g., Arg120, Tyr355) may form hydrogen bonds with the oxadiazole ring .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodology : Cross-validate assays using:

  • Purity controls : HPLC (>98% purity) to rule out impurities (e.g., unreacted 4-fluorophenyl intermediates).
  • Assay conditions : Standardize solvent (DMSO concentration <1%), pH, and cell lines (e.g., HepG2 vs. MCF-7 discrepancies).
  • Dose-response curves : EC50_{50} values should be replicated across ≥3 independent experiments .

Q. What strategies enhance the compound’s bioavailability and metabolic stability?

  • Methodology :

  • Lipophilicity : LogP ~3.2 (calculated via QSPR) suggests moderate permeability; consider adding polar groups (e.g., -OH, -SO3_3H) to reduce LogP.
  • Metabolic profiling : Incubate with liver microsomes; identify CYP450-mediated oxidation sites (e.g., butoxy chain) using LC-MS/MS.
  • Prodrug design : Mask amide groups with enzymatically cleavable esters .

Q. How does the fluorophenyl substituent influence molecular conformation and target selectivity?

  • Methodology :

  • SAR studies : Synthesize analogs with -Cl, -CH3_3, or -NO2_2 at the 4-fluorophenyl position. Compare IC50_{50} values against kinase targets (e.g., EGFR).
  • Crystallography : Fluorine’s electronegativity stabilizes aryl-oxadiazole dihedral angles (~15°), affecting binding pocket fit .

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